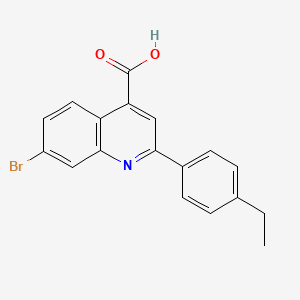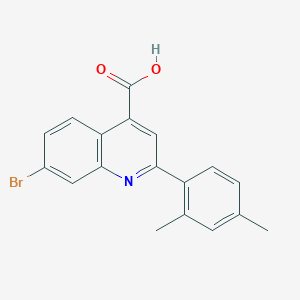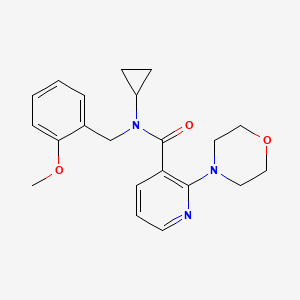![molecular formula C18H20BrClN2OS B4267478 1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4267478.png)
1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine
Vue d'ensemble
Description
1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine, also known as BTPCP, is a chemical compound that belongs to the piperazine class of drugs. It has been extensively studied for its potential use in scientific research applications, particularly in the field of neuroscience.
Mécanisme D'action
1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine acts as a potent and selective agonist for the 5-HT1A receptor, which is a G protein-coupled receptor. When 1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine binds to the receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as serotonin. This results in the modulation of various physiological processes such as mood, anxiety, and stress.
Biochemical and Physiological Effects:
1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which can lead to anxiolytic and antidepressant effects. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine has several advantages for lab experiments. It is a potent and selective agonist for the 5-HT1A receptor, which makes it a useful tool for studying the physiological effects of this receptor. It also has a high affinity for the receptor, which allows for the use of lower concentrations in experiments. However, one limitation of 1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research related to 1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine. One area of interest is the potential use of 1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine as a therapeutic agent for the treatment of mood and anxiety disorders. Another area of interest is the study of the long-term effects of 1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine on the brain and behavior. Additionally, there is a need for further research to elucidate the molecular mechanisms underlying the effects of 1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine on the 5-HT1A receptor.
Applications De Recherche Scientifique
1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine has been extensively studied for its potential use in scientific research applications, particularly in the field of neuroscience. It has been shown to act as a potent and selective agonist for the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and stress, making 1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine a potential therapeutic agent for the treatment of these conditions.
Propriétés
IUPAC Name |
(4-bromo-5-propylthiophen-2-yl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClN2OS/c1-2-4-16-15(19)12-17(24-16)18(23)22-9-7-21(8-10-22)14-6-3-5-13(20)11-14/h3,5-6,11-12H,2,4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAHFMDCRGMJQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-5-propylthiophen-2-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-{[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinyl]methyl}benzoate](/img/structure/B4267398.png)
![propyl 4-(2,4-dimethylphenyl)-5-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4267407.png)
![5-{[5-ethyl-3-(methoxycarbonyl)-2-thienyl]amino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B4267436.png)

![3-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]pyridin-2-ol](/img/structure/B4267447.png)


![1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-phenylpiperazine](/img/structure/B4267471.png)

![6-bromo-2-(5-ethyl-2-thienyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4267492.png)
![6-bromo-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B4267499.png)
![ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate](/img/structure/B4267502.png)
![N-(2,5-dichlorophenyl)-2-{[4-methyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4267503.png)
